molecular formula C13H26N2O2 B13201079 tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate

tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate

Cat. No.: B13201079
M. Wt: 242.36 g/mol
InChI Key: OUSUYWYRMPZRCS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a cyclohexyl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(2-aminoethyl)-N-cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted carbamates with different functional groups replacing the aminoethyl group.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • N-Boc-ethylenediamine

Comparison:

  • tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds.
  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate has a methyl group instead of a cyclohexyl group, leading to differences in reactivity and binding affinity.
  • tert-Butyl N-(2-aminoethyl)carbamate lacks the additional substituent on the nitrogen atom, making it less sterically hindered.
  • N-Boc-ethylenediamine is another related compound used as a protecting group in organic synthesis, but it has different functional groups and applications.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h11H,4-10,14H2,1-3H3

InChI Key

OUSUYWYRMPZRCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCCCC1

Origin of Product

United States

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